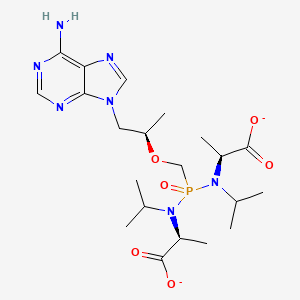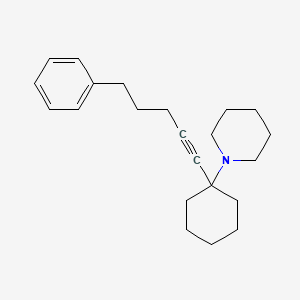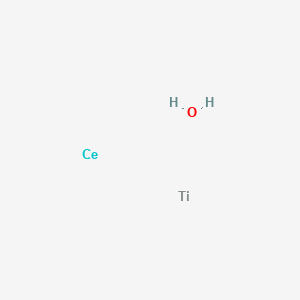![molecular formula C10H19N B12341924 1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine](/img/structure/B12341924.png)
1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S,4R)-2-bicyclo[221]heptanyl]-N-methylethanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[221]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.
Functionalization: Introduction of the ethanamine group through nucleophilic substitution or addition reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(1S,2R,4R)-Bicyclo[2.2.1]hept-2-yl]-4-(1-naphthylmethyl)piperazine: Another bicyclic compound with a similar core structure but different functional groups.
(1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: A bicyclic alcohol with a similar ring system.
Uniqueness
1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine is unique due to its specific amine functional group and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H19N |
|---|---|
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine |
InChI |
InChI=1S/C10H19N/c1-7(11-2)10-6-8-3-4-9(10)5-8/h7-11H,3-6H2,1-2H3/t7?,8-,9+,10?/m1/s1 |
InChI-Schlüssel |
NWCJTLQAJMQXJP-MXAZLMSGSA-N |
Isomerische SMILES |
CC(C1C[C@@H]2CC[C@H]1C2)NC |
Kanonische SMILES |
CC(C1CC2CCC1C2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((2R)-1-(((3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B12341845.png)

![4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide](/img/structure/B12341861.png)

![(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B12341871.png)
![ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B12341879.png)

![tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B12341902.png)
![(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12341904.png)

![N-(4-oxo-1-pyridin-4-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B12341914.png)


![methyl 4-[3-[(1E,3E,5E)-trideca-1,3,5-trienyl]oxiran-2-yl]butanoate](/img/structure/B12341930.png)
